Cas no 1260887-45-3 (Methyl 2-chloro-4-fluoro-3-methylbenzoate)

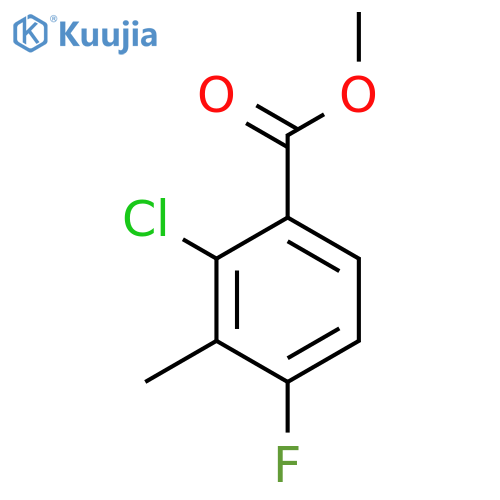

1260887-45-3 structure

商品名:Methyl 2-chloro-4-fluoro-3-methylbenzoate

CAS番号:1260887-45-3

MF:C9H8ClFO2

メガワット:202.610025405884

CID:4953734

Methyl 2-chloro-4-fluoro-3-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloro-4-fluoro-3-methylbenzoate

-

- インチ: 1S/C9H8ClFO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,1-2H3

- InChIKey: LRLNNIXUTMDFST-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C(=O)OC)=CC=C(C=1C)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 2.9

Methyl 2-chloro-4-fluoro-3-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010368-500mg |

Methyl 2-chloro-4-fluoro-3-methylbenzoate |

1260887-45-3 | 97% | 500mg |

$823.15 | 2023-09-03 | |

| Alichem | A015010368-1g |

Methyl 2-chloro-4-fluoro-3-methylbenzoate |

1260887-45-3 | 97% | 1g |

$1460.20 | 2023-09-03 | |

| A2B Chem LLC | BA08414-250mg |

Methyl 2-chloro-4-fluoro-3-methylbenzoate |

1260887-45-3 | 96% | 250mg |

$249.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846680-1g |

Methyl 2-chloro-4-fluoro-3-methylbenzoate |

1260887-45-3 | 98% | 1g |

¥7276.00 | 2024-08-09 | |

| Aaron | AR01JXII-250mg |

Methyl 2-chloro-4-fluoro-3-methylbenzoate |

1260887-45-3 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| A2B Chem LLC | BA08414-1g |

Methyl 2-chloro-4-fluoro-3-methylbenzoate |

1260887-45-3 | 96% | 1g |

$608.00 | 2024-04-20 | |

| Alichem | A015010368-250mg |

Methyl 2-chloro-4-fluoro-3-methylbenzoate |

1260887-45-3 | 97% | 250mg |

$489.60 | 2023-09-03 | |

| A2B Chem LLC | BA08414-500mg |

Methyl 2-chloro-4-fluoro-3-methylbenzoate |

1260887-45-3 | 95% | 500mg |

$330.00 | 2024-01-04 | |

| Aaron | AR01JXII-1g |

Methyl 2-chloro-4-fluoro-3-methylbenzoate |

1260887-45-3 | 95% | 1g |

$800.00 | 2025-02-12 |

Methyl 2-chloro-4-fluoro-3-methylbenzoate 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1260887-45-3 (Methyl 2-chloro-4-fluoro-3-methylbenzoate) 関連製品

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬